
Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(3-(4-metoxifenil)-1H-1,2,4-triazol-1-il)acetato de metilo es un compuesto orgánico que pertenece a la clase de los derivados del triazol. Este compuesto se caracteriza por la presencia de un anillo de triazol, que es un anillo de cinco miembros que contiene tres átomos de nitrógeno. El grupo metoxifenilo unido al anillo de triazol contribuye a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-(3-(4-metoxifenil)-1H-1,2,4-triazol-1-il)acetato de metilo normalmente implica la reacción de la 4-metoxifenilhidrazina con acetoacetato de etilo para formar la hidrazona correspondiente. Este intermedio se cicla luego usando un agente ciclante adecuado, como el oxicloruro de fósforo, para producir el anillo de triazol. El paso final implica la esterificación con metanol para producir el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se pueden emplear enfoques de química verde, como la síntesis asistida por microondas y el uso de disolventes ambientalmente benignos, para hacer que el proceso sea más sostenible.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(3-(4-metoxifenil)-1H-1,2,4-triazol-1-il)acetato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo metoxilo se puede oxidar para formar un grupo hidroxilo.
Reducción: El anillo de triazol se puede reducir en condiciones específicas.
Sustitución: El grupo metoxilo se puede sustituir por otros grupos funcionales, como halógenos o grupos alquilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: La halogenación se puede lograr usando reactivos como bromo o cloro en presencia de un catalizador.
Principales productos formados
Oxidación: Formación de derivados hidroxilados.
Reducción: Formación de derivados de triazol reducidos.
Sustitución: Formación de derivados halogenados o alquilados.
Aplicaciones Científicas De Investigación
El 2-(3-(4-metoxifenil)-1H-1,2,4-triazol-1-il)acetato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se usa como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como agente antimicrobiano y antifúngico.
Medicina: Se explora por su posible uso en el desarrollo de fármacos, particularmente como agente antiinflamatorio y anticancerígeno.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del 2-(3-(4-metoxifenil)-1H-1,2,4-triazol-1-il)acetato de metilo implica su interacción con objetivos moleculares específicos. El anillo de triazol puede interactuar con enzimas y receptores, inhibiendo su actividad. Este compuesto también puede interferir con la síntesis de ácidos nucleicos, lo que lleva a sus propiedades antimicrobianas y anticancerígenas. El grupo metoxifenilo mejora su afinidad de unión a estos objetivos, lo que lo convierte en una potente molécula bioactiva.
Comparación Con Compuestos Similares
Compuestos similares
4-Metoxifenilacetato de metilo: Estructura similar, pero sin el anillo de triazol.
2-(3-(4-hidroxifenil)-1H-1,2,4-triazol-1-il)acetato de metilo: Estructura similar con un grupo hidroxilo en lugar de un grupo metoxilo.
2-(3-(4-clorofenil)-1H-1,2,4-triazol-1-il)acetato de metilo: Estructura similar con un átomo de cloro en lugar de un grupo metoxilo.
Unicidad
El 2-(3-(4-metoxifenil)-1H-1,2,4-triazol-1-il)acetato de metilo es único debido a la presencia tanto del grupo metoxifenilo como del anillo de triazol. Esta combinación confiere propiedades químicas y biológicas específicas que no se observan en compuestos similares. El grupo metoxilo mejora su solubilidad y biodisponibilidad, mientras que el anillo de triazol contribuye a su bioactividad.
Propiedades
Fórmula molecular |
C12H13N3O3 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
methyl 2-[3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C12H13N3O3/c1-17-10-5-3-9(4-6-10)12-13-8-15(14-12)7-11(16)18-2/h3-6,8H,7H2,1-2H3 |
Clave InChI |
AERPMVATOOZIQG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN(C=N2)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


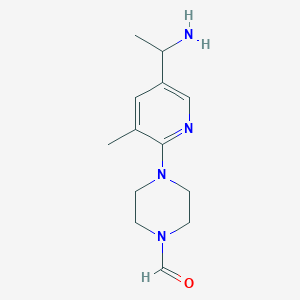
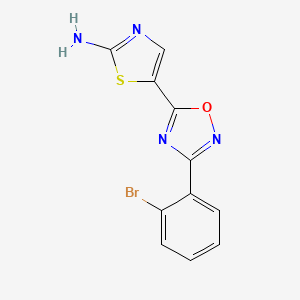


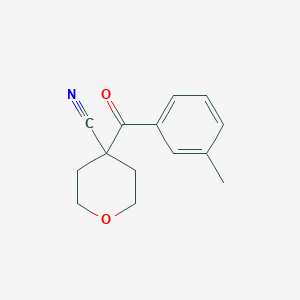
![2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11795994.png)

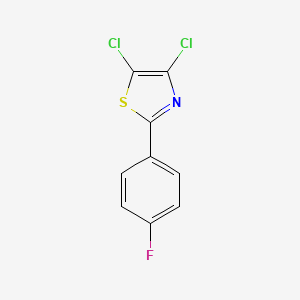


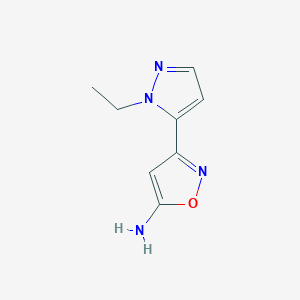
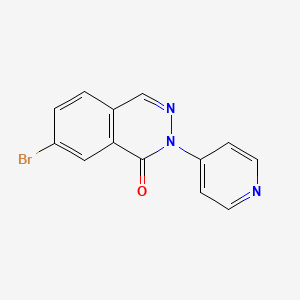
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11796028.png)
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid](/img/structure/B11796029.png)
